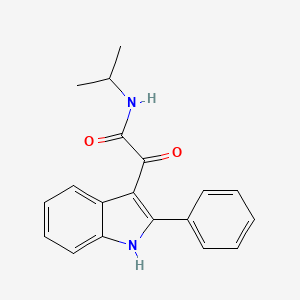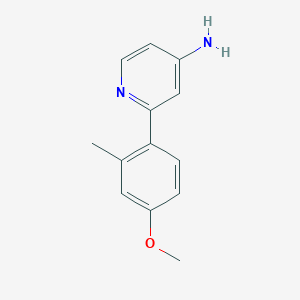![molecular formula C15H17N5O2 B4419810 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B4419810.png)
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol
Übersicht
Beschreibung
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol, also known as MRS1477, is a small molecule compound that has been widely studied for its potential therapeutic applications. It belongs to the class of adenosine receptor antagonists, which are known to modulate various physiological processes in the body.
Wirkmechanismus
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol acts as an antagonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. By blocking the A3 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-oxidant properties by reducing oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol in lab experiments is its high potency and selectivity for the adenosine A3 receptor. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is its potential in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can improve cognitive function and reduce neuronal damage in animal models of these diseases. Further research is needed to determine its potential as a therapeutic agent in humans.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. It has also been investigated for its potential in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[4-[5-[[(1-methyltetrazol-5-yl)amino]methyl]furan-2-yl]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10(21)11-3-5-12(6-4-11)14-8-7-13(22-14)9-16-15-17-18-19-20(15)2/h3-8,10,21H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSGDCFNDFQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



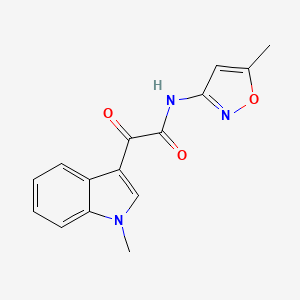
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)
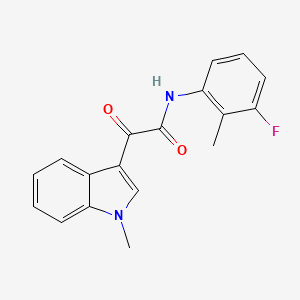
![N-cyclohexyl-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)
![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)
![1-{[2-chloro-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419767.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B4419775.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4419782.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea](/img/structure/B4419790.png)
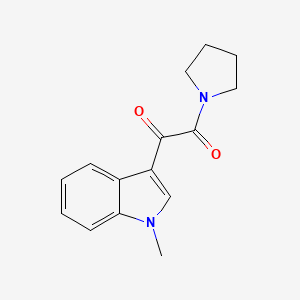
![4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)
